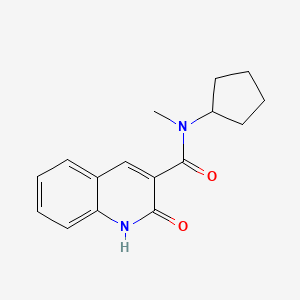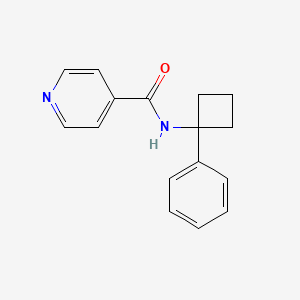![molecular formula C17H18N2O2 B7475755 [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)
[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone, also known as HPPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone is not yet fully understood. However, it is believed to act as a modulator of the serotonin and dopamine systems in the brain, which are involved in regulating mood, emotion, and behavior.
Biochemical and Physiological Effects:
[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which can improve mood and reduce symptoms of depression and anxiety. It has also been shown to have antioxidant properties, which can protect against oxidative stress and damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone for lab experiments is its high potency and specificity. It can be used in very small doses, making it a cost-effective and efficient tool for researchers. However, one of the limitations of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone is its potential toxicity, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone. One area of interest is in the development of new drugs based on the structure of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone for the treatment of depression and anxiety disorders. Another potential direction is in the study of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone's effects on other neurotransmitter systems in the brain. Finally, further research is needed to fully understand the mechanism of action of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone and its potential applications in other fields of scientific research.
Méthodes De Synthèse
[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone can be synthesized through a multi-step process involving the reaction of 4-hydroxyphenylpiperidin-1-ylmethanone with pyridine-3-carboxylic acid. This reaction is catalyzed by a base such as potassium carbonate, resulting in the formation of [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone.
Applications De Recherche Scientifique
[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of neuroscience, where it has been shown to have neuroprotective properties. [4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone has also been studied for its potential applications in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
[4-(4-hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-5-3-13(4-6-16)14-7-10-19(11-8-14)17(21)15-2-1-9-18-12-15/h1-6,9,12,14,20H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSFNDBUSJWJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)



![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)





![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)


